3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid is a chemical compound notable for its unique structure and potential biological activities. It is classified as an amino acid derivative, specifically featuring a benzoimidazole moiety, which contributes to its pharmacological properties. The compound has garnered attention in medicinal chemistry due to its possible applications in drug development.
3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid belongs to the class of benzoimidazole derivatives. These compounds are often studied for their biological activity, particularly in the context of pharmacology and medicinal chemistry.
The synthesis of 3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid typically involves multi-step organic reactions. Common methods include:
The synthetic pathways may require specific conditions such as temperature control, solvent choice, and reaction time optimization to ensure high yields and purity of the final product.
The molecular formula for 3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid is . Its structure features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 240.67 g/mol |
CAS Number | 1354543-14-8 |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions typical for carboxylic acids and amines, including:
These reactions often require specific catalysts or conditions (e.g., heat, pressure) to proceed efficiently.
The mechanism of action for 3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid is not fully elucidated but may involve:
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including those implicated in cancer and infectious diseases.
Key physical properties include:
Chemical properties encompass:
Relevant data on solubility and pH behavior can further inform its application in biological systems.
3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid is primarily used in research settings for:
3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid (CAS 1048922-55-9) is a substituted benzimidazole derivative first documented in chemical literature around the early 2010s. Its identification emerged from targeted efforts to modify the benzimidazole scaffold—a privileged structure in medicinal chemistry known for diverse pharmacological activities. The specific introduction of a chlorine atom at the 7-position and a methyl group on the imidazole nitrogen distinguished it from earlier benzimidazole carboxylic acid derivatives like unsubstituted 3-(1H-benzoimidazol-2-yl)-propionic acid (CAS 3151732) [6] or its 5-chloro analogues [3] [8]. Early synthetic routes focused on achieving regioselective chloro-substitution, critical for optimizing electronic properties and binding interactions in biological targets. The compound’s structural complexity required advanced characterization techniques (NMR, elemental analysis) to confirm regiochemistry and purity, addressing challenges in benzimidazole ring closure and substituent positioning common in heterocyclic synthesis [2].
This compound exemplifies rational molecular design leveraging benzimidazole’s versatility. The 7-chloro group enhances electron-withdrawing capacity and membrane permeability, while the N1-methyl group prevents undesired N-H hydrogen bonding, potentially improving metabolic stability. The propionic acid linker enables covalent conjugation via amide coupling or salt formation, facilitating prodrug development or biomolecular targeting. Such features align with broader trends in developing benzimidazole-based therapeutics, including antiparasitics (e.g., albendazole) and kinase inhibitors [7] [9]. Its structural attributes—a planar benzimidazole ring for DNA intercalation and an ionizable carboxylic acid for solubility modulation—make it a compelling candidate for antimicrobial and anticancer lead optimization [7].
Despite its promising scaffold, comprehensive in vivo efficacy and pharmacokinetic studies of 3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid remain scarce. Key knowledge gaps include:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0